molecular formula C21H17N3O3 B2452344 N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034394-67-5

N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2452344
CAS No.: 2034394-67-5
M. Wt: 359.385
InChI Key: LIHSXAZPXZVIFQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a bipyridine moiety and a benzofuran ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and benzofuran intermediatesThe final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines. Substitution reactions can yield a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. In coordination chemistry, the bipyridine moiety acts as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can catalyze various chemical reactions by facilitating electron transfer processes .

In biological systems, the compound may interact with proteins or nucleic acids, altering their structure and function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide can be compared with other bipyridine derivatives, such as:

The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide lies in its combination of the bipyridine and benzofuran moieties, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

7-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-4-2-3-16-12-19(27-20(16)18)21(25)24-13-14-5-10-23-17(11-14)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHSXAZPXZVIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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